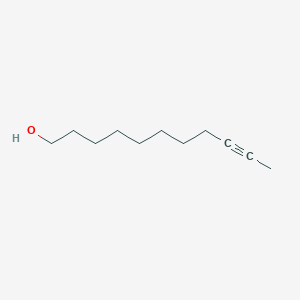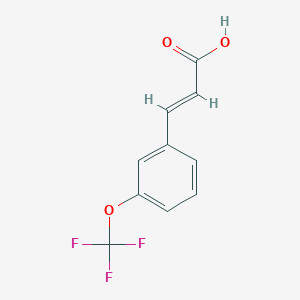
3-(Trifluoromethoxy)cinnamic acid
Übersicht
Beschreibung
3-(Trifluoromethoxy)cinnamic acid is a chemical compound synthesized through various methods, exhibiting unique properties due to the trifluoromethoxy group. This compound is of interest in medicinal chemistry and agrochemistry for its potential applications in creating novel fluorinated compounds.
Synthesis Analysis
- Deoxofluorination Method : This method involves the synthesis of diverse trifluoromethyl-substituted aromatic compounds from cinnamic acids using sulfur tetrafluoride. This approach is significant for preparing fluorinated amino acids and other building blocks for medicinal chemistry (Trofymchuk et al., 2020).
- Copper-Catalyzed Decarboxylative Trifluoroethylation : This process involves the decarboxylative cross-coupling of cinnamic acid derivatives with CF3CH2I, demonstrating high functional group tolerance and excellent E selectivity (Zhang et al., 2017).
- Metal-Free Domino One-Pot Decarboxylative Cyclization : A novel approach where trifluoroacetic acid promotes the synthesis of indanes from cinnamic acid esters. This method involves acid-triggered decarboxylation and subsequent cyclization (Reddy & Satyanarayana, 2016).
Molecular Structure Analysis
- X-Ray Crystallography : Studies on trans-4-(trifluoromethyl) cinnamic acid have revealed its crystal structure and provided insights into its molecular geometry, which is crucial for understanding its reactivity and properties (Howard & Sparkes, 2008).
Chemical Reactions and Properties
- Reactivity with Phenols : Cinnamic acids, including 3-(Trifluoromethoxy)cinnamic acid, react with phenols under trifluoroacetic acid mediation, leading to the synthesis of dihydrocoumarins and other compounds (Li et al., 2005).
- Decarboxylative Cyclization : This involves the synthesis of functionalized indanes starting from simple cinnamic acid esters, highlighting the compound's versatility in chemical transformations (Reddy & Satyanarayana, 2016).
Physical Properties Analysis
The physical properties of 3-(Trifluoromethoxy)cinnamic acid can be deduced from its molecular structure analysis. However, specific studies focusing on its physical properties, like melting point, solubility, and density, were not found in the current research literature.
Chemical Properties Analysis
- Functional Group Reactivity : The presence of the trifluoromethoxy group in cinnamic acid derivatives contributes to unique chemical properties and reactivity, particularly in decarboxylative and cyclization reactions (Trofymchuk et al., 2020).
Wissenschaftliche Forschungsanwendungen
Anticancer Potential : Cinnamic acid derivatives, including 3-(Trifluoromethoxy)cinnamic acid, have received attention in medicinal research for their antitumor efficacy. These compounds are explored for their potential as traditional and synthetic antitumor agents (De, Baltas, & Bedos-Belval, 2011).
Solubility Enhancement : The solubility of cinnamic acid in supercritical CO2 can be enhanced by the presence of ethanol as a cosolvent. This property is significant in the fields of food, cosmetics, and pharmaceuticals, where cinnamic acid is used for its antimicrobial, antifungal, and antioxidant properties (Cháfer, Fornari, Stateva, & Berna, 2009).
Antioxidant Activity : Cinnamic acid and its derivatives demonstrate antioxidant activity, which is crucial in various industries such as flavoring and perfumery (Oladimeji, Essien, Sheriff, & Alemika, 2019).
Chemical Synthesis and Applications : 3-(Trifluoromethoxy)cinnamic acid derivatives are used in chemical syntheses, for instance, in the dimerization of cinnamic acids and esters (Al-Farhan, Keehn, & Stevenson, 1992). Additionally, the synthesis of trifluoromethyl-substituted aromatic compounds from cinnamic acids is relevant in medicinal chemistry and agrochemistry (Trofymchuk et al., 2020).
Copper-Catalyzed Reactions : The Cu-catalyzed stereoselective trifluoroethylation of cinnamic acid derivatives is a method used for synthesizing trifluoroethyl derivatives, beneficial in various chemical applications (Zhang et al., 2017).
Materials Science : Cinnamic acids are used in the preparation of green epoxy resins derived from renewable sources, demonstrating potential in the development of environmentally friendly materials (Xin, Zhang, Huang, & Zhang, 2014).
Biological Synthesis and Modification : The biosynthesis of cinnamic acid derivatives in organisms like Escherichia coli, for the production of aromatic acids used in food and pharmaceutical industries, is a significant application (Sun et al., 2016).
Pharmacological Properties : Cinnamic acid is noted for its antioxidant properties and has been studied for its potential to ameliorate myelosuppression and oxidative stress induced by chemotherapeutic agents (Patra et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
(E)-3-[3-(trifluoromethoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O3/c11-10(12,13)16-8-3-1-2-7(6-8)4-5-9(14)15/h1-6H,(H,14,15)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKZZEYGXRWYNI-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethoxy)cinnamic acid | |
CAS RN |
168833-80-5 | |
| Record name | 3-(Trifluoromethoxy)cinnamic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




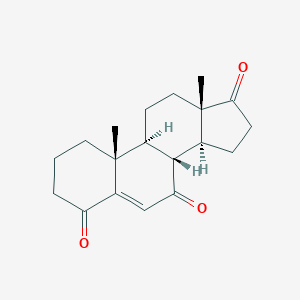

![N-[(5-Methyl-1,3-thiazol-2-yl)methyl]formamide](/img/structure/B61958.png)
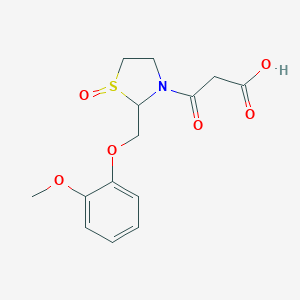
![2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B61965.png)
![1-[2,4-Bis(hydroxymethyl)azetidin-1-yl]ethanone](/img/structure/B61970.png)
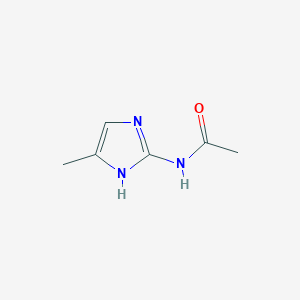
![2-(p-Tolyl)oxazolo[4,5-b]pyridine](/img/structure/B61973.png)
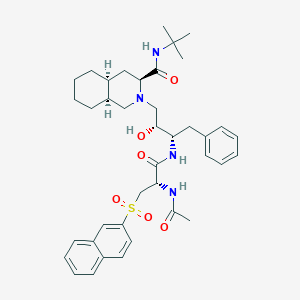
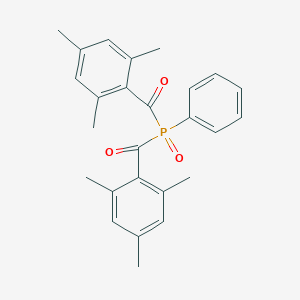
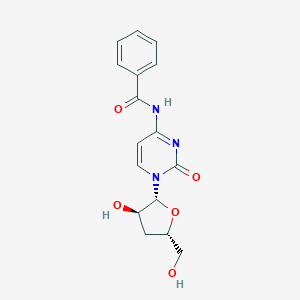
![7-Bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B61978.png)
